6-Tert-butyl-4-chloro-2-(trifluoromethyl)thieno[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Tert-butyl-4-chloro-2-(trifluoromethyl)thieno[2,3-d]pyrimidine is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core. This compound is of interest due to its unique structural properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of tert-butyl, chloro, and trifluoromethyl groups contributes to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Tert-butyl-4-chloro-2-(trifluoromethyl)thieno[2,3-d]pyrimidine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be tailored to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to ensure efficiency and cost-effectiveness. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
6-Tert-butyl-4-chloro-2-(trifluoromethyl)thieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: As mentioned, Suzuki-Miyaura coupling is a key reaction for synthesizing this compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boron reagents are essential for Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions typically result in the formation of new carbon-carbon bonds.
Scientific Research Applications
6-Tert-butyl-4-chloro-2-(trifluoromethyl)thieno[2,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug discovery and development.
Materials Science: The compound’s electronic properties make it suitable for use in organic electronics and optoelectronic devices.
Biological Studies: It can be used as a probe to study biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 6-Tert-butyl-4-chloro-2-(trifluoromethyl)thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The presence of the trifluoromethyl group can enhance its binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
7-tert-Butyl-6-(4-Chloro-Phenyl)-2-Thioxo-2,3-Dihydro-1H-Pyrido[2,3-d]pyrimidine: This compound shares a similar core structure but differs in its substituents, which can lead to different chemical and biological properties.
tert-Butyl 2,4-dichloro-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine: Another related compound with a pyrrolo[3,4-d]pyrimidine core, exhibiting distinct reactivity and applications.
Uniqueness
6-Tert-butyl-4-chloro-2-(trifluoromethyl)thieno[2,3-d]pyrimidine is unique due to its specific combination of substituents, which confer unique electronic and steric properties. These properties can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H10ClF3N2S |
---|---|
Molecular Weight |
294.72 g/mol |
IUPAC Name |
6-tert-butyl-4-chloro-2-(trifluoromethyl)thieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C11H10ClF3N2S/c1-10(2,3)6-4-5-7(12)16-9(11(13,14)15)17-8(5)18-6/h4H,1-3H3 |
InChI Key |
ZBKDIZGKWDKSOH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(S1)N=C(N=C2Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.